Lipophilicity Differentiation: XLogP3 Comparison of Methyl 3-Chloropyridazine-4-Carboxylate Versus Its Ethyl Ester Analog
The target compound methyl 3-chloropyridazine-4-carboxylate exhibits a computed XLogP3 value of 0.7 [1], which is substantially lower than the LogP range of 0.96–1.31 reported for its direct ethyl ester analog, ethyl 3-chloropyridazine-4-carboxylate (CAS 1445-54-1) . This represents a 0.26–0.61 log unit difference, translating to an approximately 1.8- to 4.1-fold lower octanol-water partition coefficient for the methyl ester. The lower lipophilicity of the methyl ester also corresponds to reduced molecular weight (172.57 vs. 186.60 g/mol) [1], fewer rotatable bonds (2 vs. 3) [1][2], and identical hydrogen bond acceptor count (4) with zero hydrogen bond donors for both compounds.
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 (PubChem computed); MW = 172.57 g/mol; Rotatable bonds = 2; TPSA = 52.1 Ų |
| Comparator Or Baseline | Ethyl 3-chloropyridazine-4-carboxylate (CAS 1445-54-1): LogP = 0.96–1.31 (vendor-reported); MW = 186.60 g/mol; Rotatable bonds = 3 |
| Quantified Difference | ΔLogP = 0.26–0.61 units (methyl ester 1.8–4.1× lower partition coefficient); ΔMW = 14.03 g/mol; ΔRotatable bonds = 1 |
| Conditions | Computational prediction: PubChem XLogP3 3.0 algorithm for target; vendor-reported LogP for comparator (BOC Sciences, ChemSpace) |
Why This Matters
The 0.26–0.61 log unit lower lipophilicity of the methyl ester confers superior aqueous solubility and potentially more favorable ADME profiles for early-stage drug discovery programs, making it the preferred choice when lower logP is desired within a congeneric series.
- [1] PubChem. Methyl 3-chloropyridazine-4-carboxylate (CID 117275096): XLogP3 = 0.7, MW = 172.57, Rotatable Bond Count = 2, TPSA = 52.1 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/117275096 View Source
- [2] ChemSpace. Ethyl 3-chloropyridazine-4-carboxylate: LogP = 0.96, Rotatable bond count = 3. https://chem-space.com View Source
